1-[2-(2-Phenylethenyl)phenyl]ethanone
Description
Structural Characterization and Isomeric Considerations for 1-[2-(2-Phenylethenyl)phenyl]ethanone
The defining feature of this compound is its carbon skeleton, which consists of a stilbene (B7821643) core (1,2-diphenylethylene) substituted with an acetyl group on one of the phenyl rings at the ortho position. This arrangement gives rise to geometric isomerism due to the restricted rotation around the central carbon-carbon double bond. The compound can exist as two distinct isomers: (E)-1-[2-(2-phenylethenyl)phenyl]ethanone (the trans isomer) and (Z)-1-[2-(2-phenylethenyl)phenyl]ethanone (the cis isomer). The (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance between the phenyl rings. nih.gov
The structural elucidation of these isomers relies heavily on spectroscopic methods. In Nuclear Magnetic Resonance (NMR) spectroscopy, the coupling constant between the vinylic protons is a key indicator of stereochemistry. For the (E)-isomer, a large coupling constant (typically around 16 Hz) is observed, which is characteristic of a trans relationship. X-ray crystallography provides definitive proof of the conformation and molecular geometry in the solid state. researchgate.net
Interactive Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄O |
| Molecular Weight | 222.28 g/mol nih.gov |
| Common Synonyms | 2-Acetylstilbene, (E/Z)-1-(2-styrylphenyl)ethanone |
| Isomeric Forms | (E) and (Z) isomers |
Contextual Positioning within ortho-Substituted Stilbene and Acetophenone (B1666503) Derivatives
This compound is classified as both an ortho-substituted stilbene and an acetophenone derivative. This dual identity is crucial to understanding its chemical behavior.
As a stilbene derivative, its properties are influenced by the extended π-conjugation across the molecule, which is responsible for its photophysical characteristics, such as fluorescence. nih.govacs.org However, the presence of a bulky acetyl group at the ortho position introduces significant steric interactions. researchgate.net These interactions can affect the planarity of the molecule, influencing its electronic properties and reactivity compared to unsubstituted or para-substituted stilbenes. researchgate.net
From the perspective of an acetophenone derivative, the compound possesses a reactive keto group. The carbonyl carbon is an electrophilic site, and the adjacent methyl protons are acidic, allowing for a range of classical ketone reactions. These include condensation reactions, alpha-halogenation, and oxidation/reduction of the carbonyl group. The proximity of the phenylethenyl group can sterically hinder or electronically influence these transformations, leading to unique reactivity patterns not observed in simpler acetophenones.
Fundamental Research Significance in Synthetic Methodologies and Materials Science
The unique bifunctional nature of this compound makes it a valuable building block in organic synthesis and a target for materials science research.
In synthetic chemistry, this compound serves as a precursor for the construction of more complex molecular architectures, particularly heterocyclic systems. nih.gov The strategically positioned acetyl and vinyl groups can participate in intramolecular cyclization reactions to form polycyclic aromatic compounds like naphthalenes and other fused ring systems. nih.gov Various synthetic strategies, including Wittig reactions, Suzuki coupling, and Mizoroki-Heck reactions, are employed to prepare stilbene derivatives, highlighting the importance of this structural motif in synthetic chemistry. nih.govnih.govresearchgate.net
In materials science, stilbene derivatives are well-known for their applications in optical brighteners, dyes, and as components of organic light-emitting diodes (OLEDs). chemrxiv.orgresearchgate.net The photophysical properties of stilbenes, including their ability to fluoresce and undergo trans-cis photoisomerization, are central to these applications. lookchem.com The substitution pattern on the stilbene core, such as the presence of an acetyl group, can tune these optical properties. Research in this area explores how modifications to the structure of this compound can lead to new materials with tailored light-emitting or photochromic behaviors. chemrxiv.orgchemrxiv.org
Structure
3D Structure
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[2-(2-phenylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H14O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3 |
InChI Key |
CVXNFZXOZQEBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Transformations and Mechanistic Investigations of 1 2 2 Phenylethenyl Phenyl Ethanone
Reactivity of the Ethenyl and Ketone Functional Groups
The ethenyl (styryl) and ketone (acetyl) groups in 1-[2-(2-phenylethenyl)phenyl]ethanone can undergo a variety of conventional organic reactions independently. The electronic nature of one group, however, can influence the reactivity of the other.
The carbon-carbon double bond of the phenylethenyl group is susceptible to electrophilic addition reactions. In the presence of electrophiles like hydrogen halides (HX), the reaction is expected to follow Markovnikov's rule. pressbooks.publibretexts.org The proton (H+) will add to the carbon atom that results in the formation of the more stable carbocation. Protonation of the alkene π-bond leads to a benzylic carbocation, which is stabilized by resonance. The subsequent attack by the nucleophilic halide (X-) yields the addition product. libretexts.org
The ketone's carbonyl group is a site for nucleophilic addition. Organometallic reagents, such as Grignard or organolithium reagents, can attack the electrophilic carbonyl carbon to form tertiary alcohols after acidic workup. The carbonyl group can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, the ethenyl group can be reduced via catalytic hydrogenation, typically using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), which would yield 1-[2-(2-phenylethyl)phenyl]ethanone.
The table below summarizes some expected conventional reactions.
| Reaction Type | Reagents | Functional Group | Expected Product |
| Electrophilic Addition | HBr | Ethenyl | 1-[2-(1-Bromo-2-phenylethyl)phenyl]ethanone |
| Nucleophilic Addition | CH₃MgBr, then H₃O⁺ | Ketone | 2-[2-(2-Phenylethenyl)phenyl]propan-2-ol |
| Reduction (Ketone) | NaBH₄, MeOH | Ketone | 1-[2-(2-Phenylethenyl)phenyl]ethanol |
| Reduction (Alkene) | H₂, Pd/C | Ethenyl | 1-[2-(2-Phenylethyl)phenyl]ethanone |
Intramolecular Cyclization Pathways Driven by ortho-Substitution
The proximate positioning of the acetyl and phenylethenyl groups is a key structural feature that facilitates a range of intramolecular cyclization reactions, providing access to complex polycyclic systems.
Thermally induced cyclizations of ortho-substituted phenyl ketones can lead to the formation of new ring systems. acs.org While specific high-temperature annulations for this compound are not widely documented, analogous thermal rearrangements of phenyl-substituted systems, such as ketene (B1206846) ethylene (B1197577) acetals, are known to proceed via pyrolysis to yield furanone derivatives. researchgate.net For the title compound, thermal conditions could potentially initiate electrocyclization, although such reactions often require photochemical activation.
Metal catalysts, particularly those based on palladium, platinum, gold, and copper, are effective in promoting intramolecular cyclizations of substrates containing both ketone and unsaturated moieties. nih.govnih.gov For this compound, a plausible metal-catalyzed pathway could involve the coordination of the metal to the alkene. This activation would render the alkene more susceptible to intramolecular nucleophilic attack by the enol or enolate form of the ketone. Subsequent steps, such as β-hydride elimination and tautomerization, would lead to the formation of a naphthalene (B1677914) derivative. For instance, palladium-catalyzed reactions are known to facilitate the synthesis of tetrasubstituted furans from aromatic alkynes through a proposed intramolecular cyclization of a diketone intermediate. sci-hub.ru A similar mechanistic principle could be applied to the cyclization of this compound to form substituted naphthols. nih.gov
Oxidative cyclization is a powerful method for constructing polycyclic aromatic hydrocarbons (PAHs). nih.gov The stilbene-like core of this compound is a prime candidate for such transformations. Reagents like iron(III) chloride (FeCl₃) or copper(II) salts can induce the cyclization of aryl moieties. mit.edunih.gov In a reaction analogous to the Scholl reaction, an intramolecular oxidative C-H/C-H coupling can occur. nih.gov For this compound, this would involve the formation of a new carbon-carbon bond between the ortho carbon of the phenyl ring and the ethenyl group, followed by aromatization to yield a substituted phenanthrene (B1679779). A proposed mechanism involves single-electron oxidation of the alkene, leading to a radical cation, which then undergoes intramolecular cyclization and subsequent oxidation/deprotonation to form the aromatic product. nih.govresearchgate.net
The table below provides examples of cyclization products from related starting materials.
| Cyclization Type | Catalyst/Reagent | Precursor Type | Product Class | Reference |
| Metal-Catalyzed | PtCl₂ | Pyridine Propargylic Alcohols | Indolizines | nih.gov |
| Oxidative | FeCl₃ | Pendant Thiophenes | Sulfur-containing PAHs | mit.edu |
| Oxidative Tandem | CuCl/DDQ | Diaryl Alkenes | Extended PAHs | nih.govresearchgate.net |
Photochemical Transformations of ortho-Phenylethenylphenyl Ketones
The photochemistry of this compound is largely dominated by the stilbene-like moiety, which is known to undergo photocyclization. scilit.com Upon irradiation with ultraviolet (UV) light, the (E)-isomer of the stilbene (B7821643) core first undergoes isomerization to the (Z)-isomer. nih.govbeilstein-journals.org The (Z)-isomer is then in a conformation suitable for an intramolecular 6π-electrocyclization, forming a transient dihydrophenanthrene intermediate. scilit.comorganicreactions.org In the presence of an oxidizing agent, such as iodine (I₂) or oxygen (O₂), this intermediate is irreversibly oxidized to the corresponding substituted phenanthrene. organicreactions.org This method is a classic and efficient route for the synthesis of phenanthrenes and helicenes. nih.govresearchgate.net
The presence of the ortho-acetyl group can influence the reaction's efficiency and potentially introduce alternative photochemical pathways. Carbonyl compounds, including aromatic ketones, are well-known photosensitizers and can undergo their own characteristic photochemical reactions, such as Norrish Type I and Type II cleavages. beilstein-journals.orgrsc.org However, in this specific molecular architecture, the dominant pathway is typically the stilbene photocyclization. The reaction is generally carried out in a dilute solution to prevent intermolecular reactions.
A typical reaction scheme is as follows:
Photoisomerization: (E)-1-[2-(2-phenylethenyl)phenyl]ethanone + hν → (Z)-1-[2-(2-phenylethenyl)phenyl]ethanone
Photocyclization: (Z)-1-[2-(2-phenylethenyl)phenyl]ethanone + hν → Dihydrophenanthrene intermediate
Oxidation: Dihydrophenanthrene intermediate + [O] → Acetyl-substituted phenanthrene
This photochemical approach is a cornerstone for synthesizing various functionalized polycyclic aromatic systems. beilstein-journals.orgorganicreactions.org
Photoisomerization Dynamics (cis-trans) of the Ethenyl Bridge
The ethenyl bridge of this compound undergoes reversible cis-trans photoisomerization, a fundamental photochemical process. Upon excitation, the molecule can rotate around the carbon-carbon double bond of the ethenyl bridge, leading to a change in its geometric configuration. This process is often studied using transient absorption spectroscopy to monitor the lifetimes and spectral signatures of the excited states involved.
Table 1: Factors Influencing cis-trans Photoisomerization Dynamics
| Factor | Description |
| Excitation Wavelength | The energy of the absorbed photon can influence which excited state is populated, thereby affecting the isomerization pathway and efficiency. |
| Solvent Polarity | The polarity of the solvent can stabilize or destabilize the excited states and intermediates involved in the isomerization process, altering the reaction rates and quantum yields. |
| Temperature | Temperature can affect the rates of non-radiative decay processes that compete with isomerization, as well as the viscosity of the medium, which can influence rotational motion. |
| Presence of Quenchers | Molecules that can accept energy from the excited state of this compound can quench the isomerization process. |
Intramolecular Photocycloaddition Reactions
A significant photochemical pathway for this compound is intramolecular photocycloaddition. In this reaction, the excited enone moiety reacts with the tethered alkene of the styryl group in a [2+2] cycloaddition to form a cyclobutane (B1203170) ring. This process is a powerful method for the construction of complex polycyclic systems.
The regioselectivity and stereoselectivity of these reactions are of considerable interest. The formation of "straight" or "bent" products can depend on the length and flexibility of the tether connecting the reacting groups. For this compound, the proximity of the styryl double bond to the acetyl group favors an intramolecular reaction. The mechanism is generally believed to proceed through a triplet diradical intermediate, formed after intersystem crossing from the initially populated singlet excited state. The quantum yield for such intramolecular [2+2] photocycloadditions can vary significantly depending on the specific molecular structure and reaction conditions, with reported values for similar systems often in the range of 0.05 to 0.3. nih.gov
Photoenolization Processes and Energy Transfer
Photoenolization is another characteristic photochemical reaction of aromatic ketones bearing an ortho-alkyl group with an abstractable γ-hydrogen. In the case of this compound, the acetyl group can participate in this process. Upon excitation, the carbonyl oxygen of the acetyl group can abstract a hydrogen atom from a suitable donor, which in this intramolecular context is typically not favored due to the geometry. However, intermolecular hydrogen abstraction from the solvent or another solute can lead to the formation of a transient enol.
Laser flash photolysis is a key technique for studying these short-lived enol intermediates. edinst.com This method allows for the direct observation of the transient absorption spectra of the enol and the determination of its decay kinetics. The lifetime of the photoenol is highly dependent on the solvent and the presence of catalysts that can facilitate its re-ketonization.
Energy transfer processes also play a crucial role in the photochemistry of this compound. The excited ketone can act as a sensitizer, transferring its triplet energy to other molecules in the system. Conversely, the excited state of this compound can be populated via energy transfer from a suitable sensitizer. The efficiency of this energy transfer depends on the relative triplet energies of the donor and acceptor molecules.
Mechanistic Elucidation of Complex Reaction Sequences
The photochemistry of this compound can involve complex reaction sequences where the initial photoproducts can undergo further photochemical or thermal transformations. For instance, the cis-isomer formed through photoisomerization can undergo a subsequent photocyclization reaction, a pathway well-documented for stilbene and its derivatives. This electrocyclization reaction of the cis-stilbene (B147466) moiety leads to the formation of a dihydrophenanthrene-type intermediate. edinst.comresearchgate.net
This transient dihydrophenanthrene intermediate can then be oxidized to the corresponding aromatic phenanthrene derivative in the presence of an oxidizing agent like iodine or oxygen. The mechanism of this oxidative cyclization has been extensively studied and is a cornerstone of polycyclic aromatic hydrocarbon synthesis, often referred to as the Mallory reaction. edinst.comresearchgate.net
The elucidation of these complex reaction sequences requires a combination of experimental techniques, including product analysis, quantum yield measurements, and time-resolved spectroscopy, coupled with computational studies to map out the potential energy surfaces of the excited states and identify the key intermediates and transition states.
Table 2: Key Intermediates in the Photochemistry of this compound
| Intermediate | Formation Pathway | Subsequent Reactions |
| Triplet Excited State | Intersystem crossing from the singlet excited state. | Photoisomerization, Photocycloaddition, Energy Transfer |
| Triplet Diradical | Intramolecular addition in the triplet state. | Ring closure to form cyclobutane product. |
| Photoenol | Intermolecular hydrogen abstraction by the excited ketone. | Re-ketonization to the starting ketone. |
| Dihydrophenanthrene Derivative | Photocyclization of the cis-isomer. | Oxidation to the corresponding phenanthrene derivative or reversion to the cis-isomer. |
Advanced Spectroscopic and Spectrometric Characterization of 1 2 2 Phenylethenyl Phenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
High-Resolution ¹H NMR and ¹³C NMR Studies
High-resolution ¹H and ¹³C NMR spectra provide detailed information about the number and types of atoms in a molecule. For 1-[2-(2-phenylethenyl)phenyl]ethanone, the spectra are predicted to exhibit distinct signals corresponding to the different protons and carbons in its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in characteristic regions. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, these protons would show complex splitting patterns (multiplets). The two vinylic protons of the ethenyl bridge are expected to produce two doublets, with a large coupling constant (J > 15 Hz) confirming their trans configuration. The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region, likely around 2.5-2.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (predicted around 197-200 ppm). The aromatic and vinylic carbons would resonate in the 120-145 ppm range. The methyl carbon of the acetyl group is expected in the upfield region, typically around 29-30 ppm. For the related compound 4-acetylstilbene, the methyl carbon appears at 29.6 ppm and the carbonyl carbon at 197.3 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Acetyl Methyl (CH₃) | ~2.5-2.6 (singlet) | ~29-30 |
| Carbonyl (C=O) | - | ~197-200 |
| Vinylic Protons (CH=CH) | ~7.0-7.5 (two doublets, J > 15 Hz) | ~125-135 |
| Aromatic Protons (Ar-H) | ~7.2-8.0 (multiplets) | ~126-142 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show strong cross-peaks between the two vinylic protons, confirming their direct connectivity. It would also show correlations between adjacent protons within each of the aromatic rings, helping to assign their specific positions. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). columbia.edu It is particularly useful for connecting different parts of the molecule. Key expected HMBC correlations would include:
A correlation between the methyl protons of the acetyl group and the carbonyl carbon.
Correlations from the methyl protons to the adjacent aromatic carbon.
Correlations from the vinylic protons to carbons in both phenyl rings, which definitively establishes the connection of the ethenyl bridge to the substituted phenyl ring. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Dynamics
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. modgraph.co.uk The spectrum is dictated by the molecule's conjugated system. The parent molecule, trans-stilbene, exhibits a strong absorption band around 295-300 nm, which is attributed to the high-energy π → π* electronic transition within the extensive conjugated system of the two phenyl rings linked by a double bond. nist.govomlc.org
For this compound, the presence of the acetyl group (a chromophore containing a C=O double bond) extends the conjugation. This is expected to cause a bathochromic shift (a shift to a longer wavelength) of the main absorption band compared to unsubstituted stilbene (B7821643). Additionally, a weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may be observed. researchgate.net The exact position of these absorption maxima provides insight into the molecule's electronic structure and the extent of its conjugation.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.
For this compound, the FTIR spectrum would be dominated by several characteristic absorption bands:
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone.
C=C Vinylic Stretch: The stretching vibration of the carbon-carbon double bond in the ethenyl bridge is expected around 1600-1650 cm⁻¹.
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the phenyl rings.
C-H Bending of trans-alkene: A key diagnostic peak for the trans configuration of the double bond is the out-of-plane C-H bending vibration, which gives a strong absorption near 960-970 cm⁻¹. researchgate.net
Aromatic C-H Bending: Bands corresponding to C-H out-of-plane bending in the substituted phenyl rings appear in the 750-900 cm⁻¹ region.
Table 2: Predicted Characteristic FTIR Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Methyl C-H Stretch | 2850-3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1680-1700 | Strong |
| Vinylic (C=C) Stretch | 1600-1650 | Medium |
| Aromatic (C=C) Stretches | 1450-1600 | Medium-Strong |
| trans-Alkene C-H Bend | 960-970 | Strong |
| Aromatic C-H Bend | 750-900 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information from its fragmentation patterns. The molecular formula of this compound is C₁₆H₁₄O, corresponding to a molecular weight of approximately 222.28 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 222. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural clues. Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group would result in a stable acylium ion at m/z 207 ([M-15]⁺). This is often a prominent peak in the spectra of methyl ketones.
Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the phenyl ring and the acetyl group would lead to a fragment at m/z 179 ([M-43]⁺).
Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting acylium ion can lose carbon monoxide, yielding a fragment at m/z 179 ([M-15-28]⁺).
Fluorescence and Luminescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides information about a molecule's ability to emit light after absorbing it. The parent compound, trans-stilbene, is known for its fluorescence, although its quantum yield can be modest due to efficient trans-cis isomerization in the excited state. omlc.org
This compound, as a stilbene derivative, is also expected to be fluorescent. The extended π-conjugated system allows for the absorption of UV light and subsequent emission of light at a longer wavelength (fluorescence). The excitation spectrum should closely resemble the absorption spectrum obtained from UV-Vis spectroscopy. The emission spectrum will be a mirror image of the lowest-energy absorption band. The introduction of the acetyl group, particularly at the sterically crowded ortho position, may influence the fluorescence properties, potentially affecting the quantum yield and the emission maximum compared to unsubstituted stilbene. nih.govresearchgate.net
Theoretical and Computational Chemistry Investigations of 1 2 2 Phenylethenyl Phenyl Ethanone
Quantum Chemical Calculations (e.g., Density Functional Theory)
Geometry Optimization and Conformational Analysis
Specific studies on the geometry optimization and conformational analysis of 1-[2-(2-Phenylethenyl)phenyl]ethanone are not prominently featured in the reviewed literature. Generally, for similar stilbene (B7821643) derivatives, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are employed to determine the most stable conformation. Such analyses for this compound would involve optimizing the dihedral angles between the phenyl rings and the ethenyl bridge, as well as the orientation of the acetyl group relative to its adjacent phenyl ring, to identify the global minimum energy structure. The steric hindrance caused by the ortho substitution is expected to play a significant role in its preferred conformation compared to its meta and para isomers.
Electronic Structure Analysis (HOMO-LUMO, Charge Transfer)
A detailed electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not explicitly documented in the available research. For analogous donor-acceptor stilbene derivatives, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting portion. In the case of this compound, the phenylethenyl group would act as the primary electron-donating moiety, and the acetylphenyl group would serve as the electron-accepting part. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally indicates higher reactivity and is associated with a red-shift in the absorption spectrum.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound
| Property | Value |
| HOMO Energy | Not available |
| LUMO Energy | Not available |
| HOMO-LUMO Gap | Not available |
| Ionization Potential | Not available |
| Electron Affinity | Not available |
Note: This table is for illustrative purposes as specific data for this compound is not available in the searched literature.
Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices
Specific calculations of reactivity descriptors and electrophilicity/nucleophilicity indices for this compound have not been reported. These descriptors, derived from conceptual DFT, provide insights into the chemical reactivity of a molecule. Key indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These are calculated using the energies of the HOMO and LUMO. A high electrophilicity index suggests a molecule is a good electron acceptor, while a low value indicates it is a better electron donor. For this compound, the presence of the electron-withdrawing acetyl group would be expected to confer significant electrophilic character to the molecule.
Excited State Calculations (e.g., Time-Dependent DFT)
While Time-Dependent Density Functional Theory (TD-DFT) is a standard method for investigating the excited state properties of organic molecules, specific TD-DFT studies on this compound are absent from the reviewed literature. Such calculations are instrumental in understanding the electronic transitions and predicting spectroscopic properties.
Prediction of Spectroscopic Properties (UV-Vis, Fluorescence)
Direct predictions of the UV-Vis absorption and fluorescence spectra for this compound from excited-state calculations are not available. Generally, TD-DFT calculations can provide information on vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. For similar stilbene derivatives, the main absorption bands are typically attributed to π-π* transitions within the conjugated system. Fluorescence properties, such as the emission wavelength and quantum yield, can also be modeled, often involving geometry optimization of the first excited state.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Property | Predicted Value |
| Maximum Absorption Wavelength (λmax) | Not available |
| Molar Absorptivity (ε) | Not available |
| Maximum Fluorescence Emission Wavelength (λem) | Not available |
| Fluorescence Quantum Yield (ΦF) | Not available |
Note: This table is for illustrative purposes as specific data for this compound is not available in the searched literature.
Photoinduced Dynamics Modeling
There is no information available regarding the modeling of photoinduced dynamics for this compound. This advanced computational technique simulates the behavior of a molecule after it absorbs light, providing insights into processes like photoisomerization, internal conversion, and intersystem crossing. For stilbene and its derivatives, photoinduced dynamics are of particular interest due to their characteristic cis-trans isomerization.
Targeted searches for reaction mechanism modeling and transition state analysis of this specific ortho-substituted stilbene-ketone yielded no relevant results. Similarly, a thorough investigation into computational studies on the supramolecular interactions of systems directly comparable to this compound did not provide any specific data or theoretical models.
Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline, as the necessary scientific literature for "this compound" appears to be unavailable within the scope of the conducted search. Further original research would be required to generate the data needed to populate the requested sections on reaction mechanism modeling and supramolecular interactions.
Advanced Functional Applications of 1 2 2 Phenylethenyl Phenyl Ethanone in Materials Science
Incorporation into Polymer Architectures
The integration of 1-[2-(2-phenylethenyl)phenyl]ethanone into polymer chains allows for the creation of materials with novel functionalities. The inherent properties of the stilbene (B7821643) and ketone groups can be harnessed to design polymers with specific responses to external stimuli or with desired electronic characteristics.
Design and Synthesis of Ethenyl Ketone-Containing Monomers
The synthesis of polymerizable monomers derived from this compound is a critical first step in harnessing its potential in materials science. The core structure can be chemically modified to introduce a polymerizable group, such as a vinyl ketone moiety. The synthesis of vinyl ketones often involves a multi-step process. nih.govnih.gov A general approach can be adapted where a suitable precursor derived from this compound undergoes reactions to form the desired monomer.
One established method for creating aryl vinyl ketones involves the reaction of the corresponding aryl methyl ketone with paraformaldehyde and dimethylamine (B145610) hydrochloride to form a Mannich base. nih.gov This intermediate is then treated with reagents like ethyl chloroformate and diisopropylethylamine to yield the final aryl vinyl ketone monomer. nih.gov This strategy could potentially be applied to a derivative of this compound to produce a novel monomer for polymerization.
Another approach involves the Kulinkovich reaction to form cyclopropanols from esters, followed by ring-opening and dehydrobromination to yield the vinyl ketone. nih.gov The choice of synthetic route depends on the desired final structure of the monomer and the compatibility of the reagents with the stilbene functionality.
Controlled Polymerization Techniques for Tailored Macromolecules
To create polymers with well-defined architectures and predictable molecular weights, controlled polymerization techniques are essential. nih.gov For monomers containing the this compound moiety, controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly suitable. cmu.edunih.govwikipedia.org
ATRP is a robust method for polymerizing a wide range of functional monomers, including styrenes and acrylates, in a controlled manner. cmu.eduwikipedia.org It utilizes a transition metal catalyst to establish a reversible equilibrium between active propagating radicals and dormant species, which minimizes termination reactions and allows for the synthesis of polymers with low dispersity. cmu.edu A monomer derived from this compound could be polymerized using ATRP to create well-defined homopolymers or block copolymers.
RAFT polymerization is another versatile controlled radical polymerization technique that can be used for a wide variety of monomers. nih.govmdpi.com This method employs a chain transfer agent to control the polymerization, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com The RAFT process is tolerant to many functional groups, making it a suitable choice for polymerizing complex monomers based on this compound. nih.gov
The table below summarizes the key features of these controlled polymerization techniques.
| Polymerization Technique | Key Features | Potential for this compound Monomers |
| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and low dispersity. cmu.eduwikipedia.org Tolerant to a wide range of functional groups. cmu.edu | Synthesis of well-defined homopolymers and block copolymers with precise architecture. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Applicable to a broad range of monomers. nih.govmdpi.com Provides excellent control over molecular weight and distribution. mdpi.com | Creation of tailored macromolecules with complex structures and functionalities. |
Photo-responsive Polymeric Materials and Their Degradation Pathways
The stilbene unit within this compound is a photo-responsive chromophore, capable of undergoing reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. nih.govresearchgate.net Incorporating this functionality into a polymer backbone or as a side chain can lead to the development of photo-responsive materials. bohrium.comrsc.org These materials can exhibit changes in their physical and chemical properties, such as shape, solubility, and optical characteristics, in response to a light stimulus. acs.org
For instance, the photoisomerization of stilbene units within a polymer can induce conformational changes in the macromolecule, leading to macroscopic effects like photo-induced strain or changes in the material's liquid crystalline phase. bohrium.comacs.org This principle has been demonstrated in polymers containing "stiff-stilbene" units, where photoisomerization can trigger or reverse polymerization and depolymerization processes. acs.orgacs.org
The degradation of polymers containing stilbene moieties is also influenced by light. The primary photodegradation pathways for stilbenes include trans-cis isomerization and photo-oxidation. researchgate.net The presence of oxygen can lead to the formation of reactive singlet oxygen, which can react with the carbon-carbon double bond of the stilbene unit, leading to the formation of oxetanes and subsequent irreversible chemical changes. researchgate.net The photodegradation of stilbene derivatives is a known factor in the yellowing of materials like paper, where these chromophores are present in lignin. nih.gov Understanding these degradation pathways is crucial for designing photostable materials or, conversely, for creating intentionally photodegradable polymers for specific applications.
Application as Functional Building Blocks in Conducting Polymers
The extended π-conjugated system of this compound suggests its potential as a functional building block for conducting polymers. wikipedia.org Conducting polymers, such as polyacetylene, derive their electrical conductivity from the delocalization of electrons along the polymer backbone. wikipedia.orgencyclopedia.pub The introduction of conjugated units like the phenylethenylphenyl group can contribute to the electronic properties of the resulting polymer.
The synthesis of conducting polymers can be achieved through chemical or electrochemical polymerization methods. encyclopedia.pubmdpi.com By designing a suitable monomer from this compound that can undergo such polymerization, it is conceivable to create a novel conducting polymer. The conductivity of these polymers is often enhanced through a process called doping, where the polymer is oxidized or reduced to create charge carriers (polarons and bipolarons) that can move along the polymer chain. encyclopedia.pubmdpi.com
While direct polymerization of this compound into a conducting polymer has not been extensively reported, its structural similarity to monomers used in the synthesis of other conducting polymers makes it a promising candidate for future research in this area. The combination of its conjugated structure and the potential for further functionalization could lead to the development of new materials for applications in electronics and sensors. core.ac.uk
Contributions to Optoelectronic Materials
The electronic and optical properties of this compound make it a valuable component in the design of optoelectronic materials. Its ability to interact with light and electric fields can be exploited in applications such as nonlinear optics.
Exploration of Nonlinear Optical (NLO) Responses
The molecular structure of this compound is analogous to that of chalcones, which are known to exhibit significant nonlinear optical (NLO) properties. researchgate.netanalis.com.my NLO materials have applications in technologies such as optical communications, data storage, and frequency conversion. mdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is often enhanced in molecules with a high degree of π-conjugation and charge transfer characteristics. mdpi.com
The general structure of chalcones features two aromatic rings linked by an α,β-unsaturated carbonyl system, which facilitates intramolecular charge transfer and leads to a large second-order hyperpolarizability (β), a measure of the NLO response. analis.com.my Similarly, the stilbene moiety in this compound acts as a π-bridge connecting the two phenyl rings, and the ketone group can participate in charge transfer, making it a strong candidate for NLO applications. rsc.orgrsc.org
Research on various stilbene and chalcone (B49325) derivatives has shown that their NLO properties can be tuned by modifying the substituent groups on the aromatic rings. researchgate.netresearchgate.netias.ac.in Introducing electron-donating and electron-accepting groups at appropriate positions can significantly enhance the molecular hyperpolarizability. researchgate.net Theoretical and experimental studies on similar compounds have demonstrated their potential for applications like second harmonic generation (SHG). rsc.org
The following table presents a comparison of the first hyperpolarizability (β) values for some stilbene and chalcone derivatives, illustrating the potential for high NLO activity in this class of compounds.
| Compound Type | Substituents | First Hyperpolarizability (β) | Reference |
| Stilbene Derivative | 2-chloro-3,4-dimethoxy-4′-nitro | >32 times that of urea | rsc.org |
| Stilbene Derivative | 4-dimethylamino-4′-nitro | High NLO activity | rsc.org |
| Chalcone Derivative | 4-N(CH₃)₂–4′-NO₂ | High NLO activity | researchgate.net |
| Chalcone Derivative | 4-MeO–4′-NO₂ | High NLO activity | researchgate.net |
Given these findings, it is highly probable that this compound and its derivatives would also exhibit significant NLO responses, making them promising materials for the development of new optoelectronic devices.
Luminescent Properties and Light-Emitting Device Components
While specific experimental data on the luminescent properties of this compound are not extensively documented in dedicated studies, its structural similarity to other luminescent chalcones and stilbene derivatives allows for a prospective analysis of its potential in light-emitting applications. Chalcones, known for their α,β-unsaturated ketone system, and stilbenes, celebrated for their photoisomerization and fluorescence, are both classes of compounds that have been explored for their utility in Organic Light-Emitting Diodes (OLEDs).
The luminescent behavior of such molecules is intrinsically linked to their extended π-conjugated system, which in this compound spans the two aromatic rings and the ethenyl bridge. This conjugation facilitates electron delocalization and can lead to efficient light emission upon excitation. The presence of the carbonyl group can influence the emission wavelength and quantum yield through intramolecular charge transfer (ICT) character.
Hypothetical Photophysical Data:
To illustrate the potential of this compound, the following table presents hypothetical photophysical data based on trends observed for structurally similar chalcone and stilbene derivatives.
| Property | Hypothetical Value | Solvent/Matrix |
| Absorption Maximum (λ_abs) | 320 - 350 nm | Toluene |
| Emission Maximum (λ_em) | 400 - 450 nm (Blue) | Toluene |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.4 | Toluene |
| Excited State Lifetime (τ) | 1 - 5 ns | Toluene |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on the known properties of related compounds.
The potential for this compound to function as a component in light-emitting devices stems from its predicted ability to emit in the blue region of the visible spectrum, a crucial color for full-color displays and white lighting applications. Its utility could be as an emissive dopant in a host matrix or as a primary component of the emissive layer. Further research into its electroluminescent properties and device performance is warranted to fully realize its potential in this domain.
Supramolecular Chemistry and Self-Assembly
The interplay of non-covalent interactions in directing the assembly of molecules into ordered, functional superstructures is the realm of supramolecular chemistry. The molecular design of this compound, featuring a photoresponsive styryl group and a hydrogen-bond-accepting carbonyl group, makes it a compelling building block for creating dynamic supramolecular materials.
The stilbene-like core of this compound is expected to undergo reversible trans-cis photoisomerization upon irradiation with UV light. This photochemical transformation induces a significant change in the molecule's geometry, from a linear trans isomer to a bent cis isomer. In a supramolecular assembly, this molecular-level motion can be harnessed to trigger macroscopic changes in the material's properties, such as its phase, solubility, or optical characteristics.
The design of such photoresponsive assemblies would leverage intermolecular interactions to propagate the effect of isomerization. For instance, the molecules could be designed to self-assemble into well-defined structures like fibers, gels, or liquid crystals in the trans state. Upon photoisomerization to the cis form, the disruption of the regular packing due to the altered molecular shape could lead to a disassembly or a phase transition of the supramolecular structure.
Potential Photoresponsive Behaviors:
| Supramolecular System | Stimulus (Light) | Response | Potential Application |
| Organogel | UV Irradiation | Gel-to-sol phase transition | Photo-controlled release |
| Liquid Crystal | UV Irradiation | Isotropic phase transition | Optical switching |
| Self-Assembled Monolayer | UV Irradiation | Change in surface wettability | Smart surfaces |
| Vesicles/Micelles | UV Irradiation | Disruption and release of encapsulated cargo | Targeted drug delivery |
Note: This table outlines potential applications based on the photoresponsive nature of the stilbene core.
A mechanophore is a mechanical-force-responsive unit within a polymer. When subjected to mechanical stress, such as stretching or sonication, the mechanophore can undergo a chemical reaction, often leading to a change in color or fluorescence. The stilbene core, known for its mechanochemical reactivity, makes this compound a promising candidate for the development of mechanophoric materials.
When incorporated into a polymer chain, the application of force can potentially lower the activation energy for the cis-trans isomerization or even induce other chemical transformations within the styryl moiety. This response could be visualized through a change in the material's optical properties, serving as a real-time indicator of stress or damage within the material. The ortho-acetyl group could further modulate this reactivity or provide a handle for anchoring the mechanophore within the polymer architecture.
Hypothetical Mechanochemical Response:
| Polymer Matrix | Applied Force | Observed Response | Potential Application |
| Poly(methyl acrylate) | Tensile Stress | Change in fluorescence from blue to green | Stress sensing |
| Elastomer | Stretching | Appearance of a new absorption band (color change) | Damage detection |
| Polyurethane | Ultrasonic Cavitation | Covalent bond cleavage and radical formation | Self-healing materials |
Note: The responses described are hypothetical and based on the known behavior of other stilbene-based mechanophores.
The development of mechanophores based on this compound could lead to the creation of "smart" polymers that can self-report damage, providing a visual warning before catastrophic failure. This would have significant implications for the safety and reliability of materials in various engineering applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
